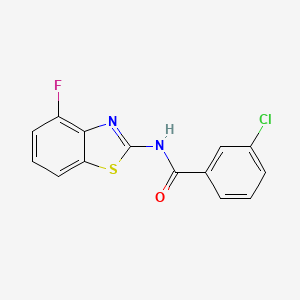

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

CAS No.: 906785-29-3

Cat. No.: VC4512190

Molecular Formula: C14H8ClFN2OS

Molecular Weight: 306.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906785-29-3 |

|---|---|

| Molecular Formula | C14H8ClFN2OS |

| Molecular Weight | 306.74 |

| IUPAC Name | 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H8ClFN2OS/c15-9-4-1-3-8(7-9)13(19)18-14-17-12-10(16)5-2-6-11(12)20-14/h1-7H,(H,17,18,19) |

| Standard InChI Key | FGFXOQAJJNYFSP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F |

Introduction

3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative, a class of compounds known for their diverse biological activities. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen in their ring structure, which contributes to their reactivity and biological properties. This compound is synthesized through a condensation reaction between 3-chlorobenzoyl chloride and 4-fluoro-1,3-benzothiazol-2-ylamine.

Mode of Action

The mode of action involves disrupting essential biochemical pathways in bacteria, potentially affecting metabolic processes or cell wall synthesis. This disruption is likely due to the compound's ability to interact with biological targets, enhanced by the electron-withdrawing nature of the chloro and fluoro groups.

Types of Reactions

3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can participate in several types of chemical reactions, including:

-

Nucleophilic Substitutions: Where nucleophiles attack the electrophilic carbon bonded to the halogen.

-

Oxidation Reactions: Involving reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reaction Conditions

For industrial applications, larger-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield. Techniques such as recrystallization and chromatography are employed for purification to achieve high-purity products.

Future Research Directions

Future research may focus on optimizing synthetic methods for greater yields and exploring additional biological activities or therapeutic applications of this compound and its derivatives. The potential for this compound to act as an anti-tubercular agent highlights the need for further investigation into its pharmacological properties and efficacy in clinical settings.

Comparison with Other Benzothiazole Derivatives

Other benzothiazole derivatives have shown promising antimicrobial and anticancer activities. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and antiproliferative effects . Similarly, N-1,3-benzothiazol-2-ylbenzamide derivatives have been studied for their antiproliferative activity against cancer cell lines .

Data Table: Comparison of Benzothiazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume